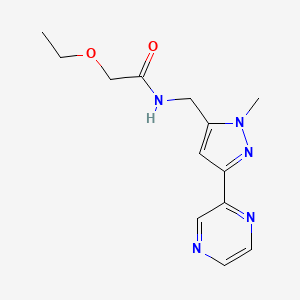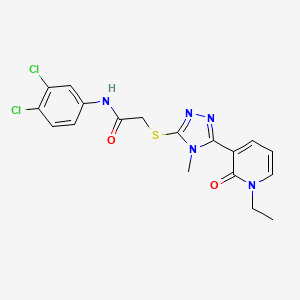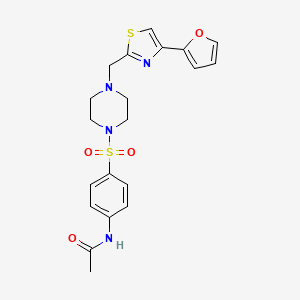
5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide” is a chemical compound with the empirical formula C9H11BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Brc1ccc (nc1)N2CCCC2 . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a pyrrolidine ring .Applications De Recherche Scientifique
Discovery and Characterization of NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in various physiological and pathological processes by catalyzing the N-methylation of pyridine-containing compounds. The overexpression of NNMT has been implicated in several human diseases, making it a significant target for therapeutic intervention. The discovery of bisubstrate NNMT inhibitors, such as MS2734, represents a pivotal advancement in the development of potent and selective small-molecule NNMT inhibitors. These inhibitors have been characterized through biochemical, biophysical, kinetic, and structural studies, including the first crystal structure of human NNMT in complex with a small-molecule inhibitor. This breakthrough has opened avenues for the development of more potent and selective NNMT inhibitors for therapeutic applications (Babault et al., 2018).
Metabolic Fate in Higher Plants
Research on the metabolic fate of nicotinamide in higher plants has revealed its conversion to nicotinic acid for pyridine (nicotinamide adenine) nucleotide synthesis. This process, likely following conversion to nicotinic acid, highlights the role of nicotinamide in plant metabolism, including the formation of trigonelline and nicotinic acid 1N-glucoside (Na-Glc) in various plant species. The findings emphasize the metabolic versatility of nicotinamide and its derivatives across different species and organs, underscoring its significance in plant biochemistry and potential agricultural applications (Matsui et al., 2007).
Antitumor Properties of Nicotinamide Derivatives
The synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides and their evaluation for antitumor properties have unveiled significant insights into the cytotoxic potential of nicotinamide derivatives. These compounds have been tested against a wide range of human tumor cell lines, with several showing considerable in vitro antitumor properties. This research delineates the promising therapeutic prospects of nicotinamide derivatives in cancer treatment, highlighting their potential as effective agents against various forms of cancer, including breast cancer (Girgis et al., 2006).
Safety and Hazards
Orientations Futures
The compound and its derivatives could be further explored for their potential applications, especially in the field of medicinal chemistry. For instance, they could be evaluated for their activity against various pathogens, their cytotoxicity on different cell lines, and their potential use in the treatment of various diseases .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets , which could result in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetic properties would impact its bioavailability and thus its efficacy.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds or substances in the environment .
Propriétés
IUPAC Name |
5-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-13-5-12(8-19-9-13)16(23)20-7-11-4-14(10-18-6-11)21-3-1-2-15(21)22/h4-6,8-10H,1-3,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHVBWPDCITNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)
![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)




![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)
![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)
![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2701082.png)
